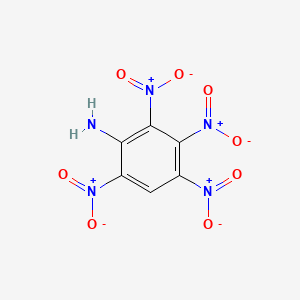

2,3,4,6-Tetranitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3698-54-2 |

|---|---|

Molecular Formula |

C6H3N5O8 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2,3,4,6-tetranitroaniline |

InChI |

InChI=1S/C6H3N5O8/c7-4-2(8(12)13)1-3(9(14)15)5(10(16)17)6(4)11(18)19/h1H,7H2 |

InChI Key |

UKUDSMQEWVNCOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4,6-tetranitroaniline

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,4,6-tetranitroaniline (TNA), a powerful and sensitive high explosive.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the synthesis, characterization, and safety considerations of this energetic material.

Chemical Identity and Structure

This compound, also known as TNA, is a nitroaromatic compound with the molecular formula C₆H₃N₅O₈.[2][3] Its chemical structure consists of an aniline ring substituted with four nitro groups.

Synonyms: Tetranitraniline, TNA[1][2]

Molecular Identifiers:

-

CAS Number: 3698-54-2[3]

-

PubChem CID: 19431[2]

-

InChI: InChI=1S/C6H3N5O8/c7-4-2(8(12)13)1-3(9(14)15)5(10(16)17)6(4)11(18)19/h1H,7H2[2]

-

SMILES: C1=C(C(=C(C(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-])N)--INVALID-LINK--[O-][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior as an energetic material.

General Physical Properties

| Property | Value | Source |

| Molecular Weight | 273.12 g/mol | [2] |

| Appearance | Yellow crystalline solid | [4] |

| Density | 1.963 g/cm³ | [3] |

| Melting Point | 220 °C (decomposes) | [3] |

| Boiling Point | 568.5 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 297.6 °C | [3] |

| Solubility in water | Insoluble | [5] |

Computed and Other Properties

| Property | Value | Source |

| XLogP3 | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 9 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 272.99816207 | [3] |

| Vapor Pressure | 6.13E-13 mmHg at 25°C | [3] |

| pKa | -11.94±0.10 (Predicted) | [3] |

Synthesis

The synthesis of this compound is typically achieved through the nitration of m-nitroaniline.[6] A common method involves the use of a mixed acid nitrating agent.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Experimental Protocol: Synthesis from m-Nitroaniline

The following protocol is a general representation of the synthesis of this compound based on established literature.

Materials:

-

m-Nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of Nitric Acid and Oleum

-

Ice

-

Distilled water

Procedure:

-

Dissolve one part by weight of m-nitroaniline in approximately seven to fifteen parts by weight of sulfuric acid to form a solution.[6]

-

Prepare a nitrating mixture of nitric acid and oleum (or fuming nitric acid).[6] The amount of nitric acid should be at least stoichiometrically sufficient to nitrate the m-nitroaniline to this compound.[6]

-

Cool the m-nitroaniline solution in an ice bath.

-

Slowly add the nitrating mixture to the m-nitroaniline solution while maintaining a controlled temperature, for instance, between 75-80 °C.[6] Careful temperature control is crucial to prevent runaway reactions.

-

After the addition is complete, allow the reaction mixture to stir for a specified period.

-

Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The precipitated solid product, this compound, is collected by filtration.

-

Wash the product thoroughly with cold water to remove residual acid.

-

Dry the product under vacuum.

Characterization

The characterization of this compound is essential to confirm its identity and purity. A general workflow for the characterization of a synthesized energetic material is provided below.

Characterization Workflow

Caption: A diagram illustrating the typical analytical techniques used to characterize this compound.

Experimental Methodologies

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain due to the nature of the compound. However, standard methodologies for the determination of key properties are described below.

Principle: The melting point is a key indicator of purity for a crystalline solid. Impurities typically depress and broaden the melting range.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated at a controlled rate.[7] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[7]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Principle: The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by fluid displacement.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble

Procedure (Water Displacement Method):

-

A known mass of this compound is weighed using an analytical balance.[9]

-

A graduated cylinder is partially filled with a liquid in which TNA is insoluble (e.g., water, though its solubility is very low), and the initial volume is recorded.[9]

-

The weighed sample of TNA is carefully added to the graduated cylinder, ensuring it is fully submerged.[9]

-

The final volume is recorded.[9] The difference between the final and initial volumes gives the volume of the TNA sample.[9]

-

The density is calculated by dividing the mass of the sample by its volume.[9]

The crystal structure of this compound has been determined by X-ray crystallography.[2] This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths and angles. The crystal system for this compound is reported to be monoclinic with the space group P 1 21/c 1.[2]

Safety and Handling

This compound is a powerful and sensitive high explosive and must be handled with extreme caution.[1]

-

Explosion Hazard: It is sensitive to heat, shock, and friction.[4] It may explode under prolonged exposure to heat or fire.[1]

-

Reactivity: As a nitroaryl derivative, it is a strong oxidizing agent and can react vigorously with reducing agents, which may lead to detonation.[1] Aromatic nitro compounds can also explode in the presence of a base.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn at all times.[10] Handling should occur in a well-ventilated area, and respiratory protection may be required.[10]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[11] Containers should be tightly closed.[12]

Conclusion

This compound is a well-characterized energetic material with a range of established physical and chemical properties. Its synthesis and handling require stringent safety protocols due to its explosive nature. The information presented in this guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing the importance of careful experimental design and adherence to safety procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H3N5O8 | CID 19431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trinitrophenylmethylnitramine [microkat.gr]

- 5. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. chemos.de [chemos.de]

Thermal Stability and Decomposition of 2,3,4,6-Tetranitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of the energetic material 2,3,4,6-tetranitroaniline. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide synthesizes the known information and provides a framework for its thermal analysis. The document details the standard experimental protocols for characterizing the thermal behavior of energetic materials, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and T-Jump/Fourier Transform Infrared (FTIR) Spectroscopy. A comparative analysis with the well-studied, structurally similar explosive, Tetryl (N-methyl-N,2,4,6-tetranitroaniline), is included to offer context and predictive insights. Furthermore, this guide presents a generalized workflow for the thermal analysis of energetic materials and a speculative decomposition pathway for this compound, visualized using Graphviz.

Introduction

This compound is a highly nitrated aromatic amine, classifying it as an energetic material. The thermal stability of such compounds is a critical parameter, dictating their safety, handling, storage, and performance characteristics. Understanding the decomposition kinetics and mechanism is paramount for predicting its behavior under various thermal stimuli. This guide aims to collate the available information on this compound and to provide a detailed reference for the experimental methodologies employed in the thermal analysis of such materials.

Physicochemical and Thermal Properties

While comprehensive thermo-analytical data for this compound is scarce, some fundamental properties have been reported.

Table 1: Physicochemical and Reported Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃N₅O₈ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Melting Point | 216-217 °C (with decomposition) | |

| Ignition Point | 220 °C | |

| Specific Gravity | 1.867 | |

| Appearance | Yellow crystals |

Note: Some historical data from a 1917 publication could not be definitively cited with a modern, accessible source but is included for completeness.

A key piece of modern experimental data comes from T-Jump/FTIR spectroscopy, which provides information on the decomposition products at a specific high temperature.

Table 2: T-Jump/FTIR Spectroscopy Data for this compound

| Parameter | Value |

| Temperature | 308 °C |

| Pressure | 10 Atm Ar |

| Observation | T-Jump/FTIR data available |

This data point indicates that studies have been conducted to identify the gaseous decomposition products under rapid heating conditions, although the specific products are not detailed in the available abstract.

Experimental Protocols for Thermal Analysis

The characterization of the thermal stability and decomposition of energetic materials like this compound relies on a suite of thermo-analytical techniques.

Differential Scanning Calorimetry (DSC)

Methodology:

DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. For an energetic material, this technique is crucial for determining melting points, decomposition onsets, and the enthalpy of decomposition.

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or gold-plated copper pan.

-

Instrumentation: The sample and an empty reference pan are placed in the DSC cell.

-

Experimental Conditions: The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min). The sample is then heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., 30-400 °C).

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition, and the onset temperature of this peak is a key indicator of thermal stability. The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd). By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Thermogravimetric Analysis (TGA)

Methodology:

TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with decomposition.

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.

-

Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.

-

Experimental Conditions: The furnace is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to distinguish between different decomposition stages.

T-Jump/Fourier Transform Infrared (FTIR) Spectroscopy

Methodology:

This technique is used to identify the gaseous products of rapid decomposition. A sample is subjected to a very rapid temperature jump, and the evolved gases are analyzed in real-time using FTIR spectroscopy.

-

Sample Preparation: A thin film of this compound is coated onto a substrate.

-

Instrumentation: The sample is placed in a high-pressure, optically accessible cell. A rapid heating source (e.g., a pulsed laser or a resistively heated filament) is used to achieve a "T-Jump". An FTIR spectrometer is aligned to pass an infrared beam through the evolved gas cloud.

-

Experimental Conditions: The experiment is typically conducted under an inert atmosphere (e.g., argon) at a specific pressure.

-

Data Analysis: A series of time-resolved infrared spectra are collected immediately following the T-Jump. The absorption bands in the spectra are compared to known libraries to identify the gaseous decomposition products (e.g., NO₂, CO, CO₂, H₂O, HCN).

Comparative Analysis with Tetryl

Tetryl (N-methyl-N,2,4,6-tetranitroaniline) is a structurally similar and extensively studied secondary explosive. A comparison of its thermal properties can provide valuable insights into the expected behavior of this compound.

Table 3: Comparison of Thermal Properties of this compound and Tetryl

| Property | This compound | Tetryl (N-methyl-N,2,4,6-tetranitroaniline) |

| Melting Point | 216-217 °C (with decomposition) | ~129 °C |

| Decomposition Onset (DSC) | Not available | ~185-195 °C |

| Ignition Point | 220 °C | ~187 °C |

The primary structural difference is the presence of a methyl group on the amine nitrogen in Tetryl. This substitution appears to lower the melting point and decomposition temperature, suggesting that this compound may possess slightly higher thermal stability. The decomposition of Tetryl is known to be complex, with multiple proposed pathways, and it is likely that this compound follows similarly intricate decomposition routes.

Visualizations

Generalized Workflow for Thermal Analysis

References

solubility of 2,3,4,6-tetranitroaniline in various solvents

Technical Guide: Solubility of 2,3,4,6-Tetranitroaniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents could be located. This guide, therefore, provides a detailed experimental protocol for determining the solubility of this compound, which is presumed to be an energetic material requiring stringent safety precautions.

Introduction to this compound

This compound (TNA) is a highly nitrated aromatic amine with the chemical formula C₆H₃N₅O₈.[1][2] Its structure suggests that it is an energetic material, and it is listed as a dangerous fire and explosion risk.[1] The compound has a molecular weight of 273.119 g/mol and a melting point of 220°C.[1] Given its potential use in the manufacture of detonators and primers, understanding its physical properties, particularly solubility, is crucial for safe handling, synthesis, purification, and formulation.[1]

Solubility data is a fundamental physicochemical parameter that informs process development, enabling the selection of appropriate solvents for reaction media, crystallization, and the preparation of formulations. For energetic materials, solubility also has significant safety implications, as it can influence sensitivity and handling characteristics.

Experimental Determination of Solubility

The absence of published data necessitates experimental determination of the solubility of this compound. The recommended and most common method for determining the equilibrium solubility of a solid compound is the Shake-Flask Method . This method is considered the "gold standard" as it allows for the system to reach thermodynamic equilibrium.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute (this compound) with a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

Apparatus and Materials:

-

Analytical balance (±0.1 mg or better)

-

Constant temperature shaker bath or incubator

-

Vials with screw caps and inert septa (e.g., 10-20 mL)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

This compound (solute)

-

A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, and potentially specialized equipment for handling energetic materials.

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several vials. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample to a known volume with the appropriate solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Data Analysis:

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × DF) / V_initial × 100

Where:

-

C = Concentration of the diluted sample from the analytical instrument (g/mL)

-

V = Final volume of the diluted sample (mL)

-

DF = Dilution factor

-

V_initial = Initial volume of the aliquot taken from the saturated solution (mL)

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table to allow for easy comparison between different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | |

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | |

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | |

| e.g., Water | e.g., 25 | e.g., HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Safety Considerations

Given that this compound is a nitroaromatic compound, it should be handled as a potentially explosive and toxic substance.

-

All work should be conducted in a well-ventilated fume hood.

-

Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn.

-

Avoid grinding or applying mechanical shock to the solid material.

-

Use small quantities of the material for the experiments.

-

Ensure that all equipment is properly grounded to prevent static discharge.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any work.

Conclusion

While published quantitative solubility data for this compound is not currently available, this guide provides a robust and detailed experimental protocol based on the well-established shake-flask method. By following this methodology, researchers can generate reliable solubility data, which is essential for the safe and effective development and application of this compound. The generation of such data would be a valuable contribution to the scientific community.

References

Spectroscopic Analysis of 2,3,4,6-tetranitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,4,6-tetranitroaniline, a highly energetic nitroaromatic compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a detailed theoretical analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as applied to analogous nitroanilines and other energetic materials. The guide outlines expected spectroscopic characteristics, provides detailed experimental protocols for the safe and effective analysis of such materials, and includes structured data tables and workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a poly-nitro substituted aromatic amine of significant interest in the field of energetic materials. Its molecular structure, characterized by the presence of four nitro groups on the aniline scaffold, imparts a high degree of reactivity and energetic potential. A thorough understanding of its structural and electronic properties is paramount for its safe handling, characterization, and potential application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and purity of this compound. This guide serves as a practical resource for professionals engaged in the analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar nitroaromatic compounds. These values are predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 | 8.5 - 9.5 | s | N/A |

| -NH₂ | 7.0 - 8.5 | br s | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 155 |

| C-2 (C-NO₂) | 135 - 145 |

| C-3 (C-NO₂) | 140 - 150 |

| C-4 (C-NO₂) | 130 - 140 |

| C-5 | 120 - 130 |

| C-6 (C-NO₂) | 140 - 150 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-NO₂ Bending | 800 - 860 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 273 | [M]⁺ | Molecular Ion |

| 256 | [M-OH]⁺ | Loss of a hydroxyl radical, common in nitroaromatics |

| 227 | [M-NO₂]⁺ | Loss of a nitro group |

| 181 | [M-2NO₂]⁺ | Sequential loss of two nitro groups |

| 135 | [M-3NO₂]⁺ | Sequential loss of three nitro groups |

| 89 | [M-4NO₂]⁺ | Sequential loss of four nitro groups |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of energetic materials like this compound. Extreme caution should be exercised at all times, and all handling should be performed in a facility designed for energetic materials research by trained personnel.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube. Nitroaromatic compounds often have limited solubility in less polar solvents like CDCl₃.

-

Ensure the sample is fully dissolved. Gentle warming may be required, but extreme heat should be avoided due to the energetic nature of the compound.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (d1) of 5-10 seconds may be necessary to obtain quantitative spectra. A spectral width of 0-200 ppm is appropriate.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (typically <1 mg) of the powdered this compound sample directly onto the ATR crystal (e.g., diamond).

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The data is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For Electron Ionization (EI), a direct insertion probe (DIP) is often suitable for solid samples.

-

Carefully place a small amount of the sample in a capillary tube and insert it into the probe.

-

Gradually heat the probe to volatilize the sample into the ion source. Start with a low temperature and slowly increase it to avoid rapid decomposition.

-

A standard electron energy of 70 eV is typically used for ionization.

-

-

Mass Analysis and Detection:

-

Use a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and MS spectroscopic analyses.

Conclusion

A Technical Guide to Polynitroaniline Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Polynitroaniline compounds, a class of molecules characterized by an aniline core substituted with multiple nitro groups, and their polymeric derivatives, have garnered significant interest across various scientific disciplines. From their role as foundational intermediates in the synthesis of dyes and pharmaceuticals to their application in advanced materials like conducting polymers, these compounds exhibit a diverse range of chemical and physical properties.[1][2] This technical guide provides a comprehensive review of the synthesis, characterization, and applications of polynitroaniline compounds, with a focus on quantitative data and detailed experimental methodologies.

Polyaniline (PANI) itself is a well-known conducting polymer, but its properties can be tuned through copolymerization with substituted anilines, such as nitroanilines.[3][4] The incorporation of the electron-withdrawing nitro group (–NO₂) significantly influences the electronic, optical, and thermal properties of the resulting polymers.[4][5][6] This guide will explore both monomeric nitroanilines, such as p-nitroaniline, and their polymeric counterparts, providing a robust resource for professionals in materials science and drug development.

Synthesis of Polynitroaniline Compounds

The synthesis of polynitroaniline compounds can be broadly categorized into two areas: the preparation of nitroaniline monomers and the polymerization to form copolymers.

Synthesis of p-Nitroaniline Monomer

A common laboratory-scale synthesis of p-nitroaniline starts from aniline and involves a three-step process: acetylation of the amino group for protection, nitration of the aromatic ring, and subsequent hydrolysis to remove the acetyl group.[7][8] The initial protection step is crucial because the amino group is an activating, ortho-para directing group, but its reaction with nitric acid can lead to oxidation and the formation of a meta-directing anilinium ion.

Experimental Protocol: Synthesis of p-Nitroaniline [7][8]

-

Step 1: Acetylation of Aniline to Acetanilide

-

Cautiously add 5 mL of cold water to a flask containing acetic anhydride.

-

Boil the solution for five minutes to hydrolyze any unreacted acetic anhydride.

-

Cool the mixture slightly and pour it slowly into 30 mL of ice-cold water with stirring.

-

Allow the mixture to stand for 15 minutes and collect the acetanilide precipitate by suction filtration.

-

-

Step 2: Nitration of Acetanilide to p-Nitroacetanilide

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Cool this mixture.

-

Dissolve the acetanilide from Step 1 in glacial acetic acid and concentrated sulfuric acid, and cool the mixture in an ice bath to 0-5 °C.[8]

-

Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20-25 °C.[7]

-

After addition, allow the solution to stand at room temperature for 20-40 minutes to complete the reaction.[7][8]

-

Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

-

Collect the yellow solid by filtration, wash with water, and dry.

-

-

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

-

Charge a round-bottom flask with a solution of concentrated sulfuric acid and water.

-

Add the p-nitroacetanilide from Step 2 and gently heat the mixture under reflux for 20 minutes.

-

Pour the hot mixture into cold water.

-

Neutralize the solution with sodium hydroxide solution until it is alkaline to precipitate the p-nitroaniline.

-

Cool the mixture in an ice bath, collect the yellow precipitate by filtration, wash thoroughly with water, and dry.

-

Synthesis of Poly(aniline-co-nitroaniline) Copolymers

Copolymers of aniline and nitroaniline are typically synthesized via chemical oxidative polymerization. This method involves using an oxidizing agent, such as ammonium persulfate (APS) or potassium persulfate, in an acidic medium to polymerize the monomers.[5][6][9] The ratio of the comonomers can be varied to tailor the properties of the final polymer.[3]

Experimental Protocol: Synthesis of Poly(aniline-co-o-nitroaniline) [5]

-

Monomer Solution Preparation:

-

Dissolve desired molar ratios of doubly distilled aniline and o-nitroaniline (e.g., 1:1 or 1:4) in a 1 M hydrochloric acid (HCl) solution.[5]

-

Place the flask in an ice bath and cool to 0 °C.

-

-

Oxidant Solution Preparation:

-

Dissolve ammonium persulfate (APS) in a 1 M HCl solution to create the oxidant.

-

-

Polymerization:

-

Add the oxidant solution dropwise to the chilled monomer solution with vigorous stirring.

-

A green precipitate should form within 5-10 minutes.

-

Continue stirring the reaction mixture at 0 °C for approximately 4 hours, followed by stirring at room temperature for 20 hours.[5]

-

-

Work-up and Collection:

-

Pour the reaction mixture into distilled water to complete the precipitation.

-

Collect the polymer precipitate on a glass frit or by suction filtration.

-

Wash the collected polymer with distilled water and 1 M HCl solution to remove any unreacted monomer and oligomers.

-

Dry the final copolymer product.

-

Physicochemical Properties and Characterization

The introduction of nitro groups into the polyaniline backbone significantly alters its properties. Characterization is typically performed using spectroscopic, thermal, and electrical analysis techniques.

Data Presentation

Table 1: Spectroscopic Data for Polyaniline and Copolymers

| Polymer | FTIR Bands (cm⁻¹) | UV-vis Absorption (nm) | Raman Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| Polyaniline (PANI) | 1560 (C=C stretch, quinoid), 1148 (vibrational mode of B-NH⁺=Q) | 280-295 (π-π* transition, benzenoid), 530-600 (exciton absorption, quinoid) | 1100-1140 (charge delocalization) | [4][5] |

| Poly(aniline-co-o-nitroaniline) 1:1 | 1560, 1306, 1148 | 310 (π-π*), 598 (exciton) | 1473 (C-C deformation, quinoid) | [4][5][6] |

| Poly(aniline-co-o-nitroaniline) 1:4 | 1560, 1306, 1148 | 280-295 (π-π*), 537 (exciton) | 1473 (C-C deformation, quinoid) |[4][5][6] |

Note: The presence of the nitro group can cause a blue shift (hypsochromic shift) in the UV-vis absorption bands compared to pure polyaniline, indicating a decrease in conjugation length due to steric effects.[6]

Table 2: Electrical and Thermal Properties

| Polymer | Electrical Conductivity | Thermal Stability (TGA) | Reference |

|---|---|---|---|

| Polyaniline (PANI) | Higher conductivity | Generally stable up to ~300 °C | [4][5][10] |

| Poly(aniline-co-o-nitroaniline) 1:1 | Lower than PANI | Comparable thermal stability to PANI | [6][10] |

| Poly(aniline-co-o-nitroaniline) 1:3 | Lower than PANI | Thermally less stable than PANI | [6][10] |

| Poly(aniline-co-m-nitroaniline) | Lower than PANI | - |[9] |

Note: The electrical conductivity of copolymers is generally lower than that of pure polyaniline. This is attributed to the electron-withdrawing nature of the nitro group, which reduces the electron density on the polymer backbone and hinders charge delocalization.[4][5]

Detailed Characterization Methodologies

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded at room temperature using a spectrometer. The polymer sample is typically mixed with KBr and pressed into a pellet. The spectra are used to identify characteristic functional groups and bonding structures within the polymer.[5][11]

-

UV-Visible (UV-vis) Spectroscopy: The polymer is dissolved in a suitable solvent (e.g., DMSO), and the UV-vis absorption spectrum is recorded. This analysis provides information on the electronic transitions within the polymer, such as the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings.[5][12]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss is measured as a function of temperature. This provides information on decomposition temperatures.[6][10]

-

Electrical Conductivity Measurement: The DC electrical conductivity of the polymer is typically measured on a pressed pellet of the sample using a four-probe method. The temperature dependence of the conductivity can also be studied to understand the charge transport mechanism.[5][6]

Applications of Polynitroaniline Compounds

The unique properties of polynitroaniline compounds make them suitable for a range of applications, from industrial intermediates to advanced materials.

-

Chemical Intermediates: p-Nitroaniline is a crucial intermediate in the production of dyes (e.g., azo dyes), antioxidants, and pharmaceuticals.[1][8]

-

Conducting Polymers: While their conductivity is lower than pure PANI, copolymers of nitroaniline can be used in applications where moderate conductivity and specific chemical properties are desired.[4][5] These include:

-

Sensors: The electrical properties of these polymers can change in response to various gases or changes in pH, making them suitable for sensor applications.[13][14]

-

Corrosion Protection: Polyaniline-based coatings are known to provide effective corrosion inhibition for metals.[13][14][15]

-

Rechargeable Batteries and Electronic Devices: Conducting polymers are explored for use as electrode materials in batteries and other electronic components.[4][5][14]

-

Relevance to Drug Development

For drug development professionals, nitroaromatic compounds, including nitroanilines, are important structural motifs found in a variety of bioactive molecules and approved drugs.[2] They are present in compounds with antibacterial, antiprotozoal, and antifungal activities.[2]

However, the aniline substructure itself can present challenges in drug design due to potential metabolic instability and toxicity. The aniline moiety can be metabolized by liver enzymes into reactive metabolites that may cause cellular damage. Therefore, research in drug development often focuses on finding bioisosteric replacements for the aniline group to improve the pharmacokinetic and toxicological profiles of drug candidates while retaining their therapeutic activity. Understanding the synthesis and reactivity of derivatives like polynitroanilines is essential for medicinal chemists working on these molecular scaffolds.

References

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arabjchem.org [arabjchem.org]

- 5. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. azom.com [azom.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

- 13. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 14. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metall-mater-data.com [metall-mater-data.com]

The Genesis of a Powerful Explosive: The Discovery and First Synthesis of 2,3,4,6-Tetranitroaniline

A technical guide on the pioneering synthesis of a highly energetic material, detailing the original experimental protocol and properties as described by its inventor, Bernhard Jacques Flurscheim.

Introduction

2,3,4,6-Tetranitroaniline (TNA), a powerful and sensitive high explosive, marked a significant advancement in the field of energetic materials. Its synthesis represented a notable achievement in the nitration of aromatic amines. This guide provides an in-depth look at the initial discovery and the first documented synthesis of TNA by Bernhard Jacques Flurscheim, as detailed in his U.S. Patent 1,045,011, granted on November 19, 1912. The information presented here is crucial for researchers, scientists, and professionals in drug development and materials science, offering a historical and technical foundation for the study of polynitro aromatic compounds.

Discovery and Initial Synthesis

The first successful synthesis of this compound was accomplished by Bernhard Jacques Flurscheim.[1] His work, patented in 1912, described a method for the nitration of meta-nitroaniline using a mixture of nitric and sulfuric acids.[1][2] This process was a significant breakthrough, as it introduced a fourth nitro group onto the aniline ring, resulting in a compound with formidable explosive power.[1]

Experimental Protocol: The Flurscheim Method

The following is a detailed description of the experimental protocol for the first synthesis of this compound as outlined in U.S. Patent 1,045,011.

Materials and Reagents:

-

meta-Nitroaniline

-

Sulfuric acid (concentrated)

-

Nitric acid (concentrated)

-

Ice

Procedure:

The synthesis is a nitration reaction where meta-nitroaniline is treated with a mixture of concentrated nitric and sulfuric acids.

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The patent notes the use of a substantial excess of the nitrating acids.

-

Reaction: meta-Nitroaniline is introduced into the nitrating mixture. The reaction is allowed to proceed for a considerable duration, with the patent specifying a period of "several days" at ambient temperature.

-

Isolation of the Product: After the reaction is complete, the mixture is poured onto ice. This step, known as "drowning," causes the precipitation of the crude this compound.

-

Purification: The precipitated solid is collected and purified. The patent implies purification by washing, though specific details are not extensively described.

A subsequent improvement on this method, also described in later literature, involved dissolving the meta-nitroaniline in concentrated sulfuric acid before the addition of the nitrating mixture and heating the reaction to a temperature of 70-100°C.[2] This modification aimed to reduce the prolonged reaction time of the original procedure.[2]

Quantitative Data

The following table summarizes the key quantitative data from the early work on this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃N₅O₈ | |

| Molecular Weight | 273.12 g/mol | |

| Melting Point (Flurscheim) | 210-212 °C (with decomposition) | [1] |

| Melting Point (later work) | 216-217 °C (with decomposition) | [1] |

| Yield (improved method) | 65% of theoretical | [2] |

Visualizing the Synthesis

The logical workflow for the first synthesis of this compound can be visualized as a series of sequential steps.

References

A Technical Guide to the Theoretical and Computational Analysis of 2,3,4,6-Tetranitroaniline (TNA)

Executive Summary

2,3,4,6-tetranitroaniline (TNA) is a powerful and sensitive high-explosive compound belonging to the nitroaryl amine class.[1] Due to its high nitrogen and oxygen content, it is of significant interest as an energetic material and serves as a crucial intermediate in the synthesis of other heat-resistant explosives, such as 1,3-diamino-2,4,6-trinitrobenzene.[2] Understanding the molecular structure, stability, and decomposition pathways of TNA is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study TNA, supplemented with available experimental data. It details the compound's physicochemical properties, synthesis protocols, and the computational workflows employed to investigate its structure and intermolecular interactions.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₆H₃N₅O₈, is an aniline derivative with four nitro groups attached to the benzene ring.[3] Its high density and positive oxygen balance contribute to its energetic characteristics. While it is a distinct chemical entity, it is often discussed in the context of other nitroaromatic explosives like Tetryl (N-methyl-N,2,4,6-tetranitroaniline), from which it differs by the absence of an N-methyl group.[4][5][6][7]

Data Presentation: Key Properties

The known physicochemical and crystallographic data for TNA are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 3698-54-2 | [1][3][8] |

| Molecular Formula | C₆H₃N₅O₈ | [1][3][8] |

| Molecular Weight | 273.12 g/mol | [1][3] |

| Appearance | Powerful and sensitive high explosive | [1] |

| Melting Point | 220 °C | [8] |

| Boiling Point | 568.5 °C at 760 mmHg | [8] |

| Density | 1.963 g/cm³ | [8] |

| Flash Point | 297.6 °C | [8] |

| Vapor Pressure | 6.13 x 10⁻¹³ mmHg at 25 °C | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 9 |[8] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 2₁/c 1 | [3] |

| Unit Cell a | 7.27 Å | [3] |

| Unit Cell b | 11.06 Å | [3] |

| Unit Cell c | 12.27 Å | [3] |

| Unit Cell α | 90° | [3] |

| Unit Cell β | 98.8° | [3] |

| Unit Cell γ | 90° |[3] |

Experimental Protocols

Synthesis of this compound

The primary and most studied method for synthesizing TNA is the nitration of m-nitroaniline using a mixed-acid medium.[2][9] An improved and safer protocol has been developed to achieve high yields while controlling the reaction's exotherm.[9]

Methodology: Mixed-Acid Nitration

-

Reactants : The starting material is m-nitroaniline. The nitrating agent is a mixture of concentrated nitric acid and sulfuric acid (or oleum).[2][9]

-

Reaction Conditions : The synthesis has been optimized to proceed under extremely mild conditions, with initial temperatures around 55-60 °C.[2][9]

-

Procedure : m-nitroaniline is introduced to the mixed acid solution. The temperature of the reaction is carefully monitored and controlled to prevent a runaway exotherm, which was identified as a potential hazard.[9]

-

Yield : Following this optimized and safety-conscious protocol, yields of TNA between 80% and 97% have been reported.[9]

-

Alternative Precursor : A synthetic route starting from 2,3-dinitroaniline has also been documented.[8]

Characterization Techniques

While specific characterization data for TNA is not abundant in the provided search results, standard analytical protocols for energetic materials are applicable.

-

Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups (N-H, N-O, C-N bonds). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure.

-

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, unit cell dimensions, and space group, as reported in Table 2.[3]

-

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal stability, melting point, and decomposition behavior of the compound. DSC can identify exothermic decomposition events, while TGA measures mass loss as a function of temperature.[10][11]

Theoretical and Computational Methodologies

Computational chemistry provides invaluable insights into the properties of energetic materials at a molecular level, predicting stability, sensitivity, and performance.

Density Functional Theory (DFT)

DFT is a cornerstone of computational studies on nitroaromatic compounds.[12][13]

Protocol: DFT Analysis

-

Geometry Optimization : The molecular structure of TNA is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311g(d,p)).[14][15]

-

Electronic Properties : Once optimized, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.[12]

-

Vibrational Analysis : Frequency calculations are performed to confirm the optimized structure is a true energy minimum and to predict the infrared spectrum, which can be compared with experimental FT-IR data.

-

Thermochemical Calculations : DFT is used to calculate the heat of formation, a critical parameter for predicting the energy output of the material.[12]

Hirshfeld Surface Analysis

This computational technique is used to visualize and quantify intermolecular interactions within the crystal lattice, which are crucial for understanding the sensitivity and packing of energetic materials.[14][16]

Protocol: Hirshfeld Surface Analysis

-

Input Data : The analysis begins with a crystallographic information file (CIF), obtained from single-crystal X-ray diffraction.[3]

-

Surface Generation : Software such as CrystalExplorer is used to generate the Hirshfeld surface, which is a 3D map of the electron distribution between adjacent molecules.[14]

-

2D Fingerprint Plots : The surface is deconstructed into 2D "fingerprint" plots that quantify the contribution of different types of intermolecular contacts (e.g., O···H, H···H, C···H).[16][17] The prevalence of specific contacts can be correlated with the material's sensitivity.

Visualizations: Structures and Workflows

Caption: Molecular structure of this compound.

References

- 1. Benzenamine, tetranitro- | C6H3N5O8 | CID 40601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]

- 3. This compound | C6H3N5O8 | CID 19431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetryl [webbook.nist.gov]

- 5. Tetryl - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Theoretical Prediction of Structures and Properties of 2,4,6-Trinitro-1,3,5-Triazine (TNTA) Green Energetic Materials from DFT and ReaxFF Molecular Modeling [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of 2,3,4,6-Tetranitroaniline (TNA) and the Related Compound Tetryl

Disclaimer: This document provides a technical summary of publicly available data on the explosive properties of 2,3,4,6-tetranitroaniline and the more widely known compound, Tetryl. The information is intended for researchers and scientists. The synthesis, handling, and use of explosive materials are extremely dangerous and are subject to strict legal and regulatory controls.

Introduction

This compound (TNA) is a high-explosive compound known for its significant power, stemming from its high nitrogen and oxygen content.[1] While it possesses noteworthy explosive properties, its reactivity has limited its widespread use.[2] It has been primarily considered as an intermediate in the synthesis of other energetic materials.[1]

A closely related and more commonly referenced compound is N-methyl-N,2,4,6-tetranitroaniline, universally known as Tetryl.[3][4] Tetryl has historically been used as a booster explosive and in detonators due to its reliable detonation characteristics and sensitivity.[4][5] Given the scarcity of comprehensive performance data for TNA in readily available literature, this guide presents the known properties of TNA and supplements them with data from the extensively studied Tetryl to provide a comparative context for researchers.

Quantitative Data Presentation

The following tables summarize the key physical and explosive properties of this compound and Tetryl based on available data.

Table 1: Physicochemical Properties

| Property | This compound (TNA) | Tetryl |

| Molecular Formula | C₆H₃N₅O₈[6][7] | C₇H₅N₅O₈[8] |

| Molecular Weight | 273.12 g/mol [6][7] | 287.15 g/mol [8] |

| Appearance | Yellow crystalline solid[9][10] | Colorless to yellow crystalline solid[3][8] |

| Density | 1.867 g/cm³[6][10] | 1.73 g/cm³[8] |

| Melting Point | 216-220°C (with decomposition)[9][10] | ~130°C[8] |

Table 2: Explosive Performance and Sensitivity

| Property | This compound (TNA) | Tetryl |

| Detonation Velocity | Data not readily available | 7,200 - 7,300 m/s[4] |

| Ignition Point | 220°C[10] | 186°C[10] |

| Explosive Decomposition | Decomposes upon melting[10] | Explodes at ~187°C[8] |

| Sensitivity | High sensitivity to shock and friction[9] | Sensitive to friction, shock, or spark[4] |

Experimental Protocols for Property Determination

Detailed, substance-specific experimental protocols for TNA are not available in the reviewed literature. However, the properties listed above are determined using standardized methods for energetic materials. The general methodologies are described below.

Density Measurement

The crystal density is a fundamental property typically determined using X-ray crystallography, which provides precise measurements of the unit cell dimensions and contents.[7]

Melting and Decomposition Temperature

Thermal stability is assessed using techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). A small sample of the material is heated at a controlled rate, and the temperature at which it melts or undergoes exothermic decomposition is recorded.[11] TNA is noted to melt with decomposition.[10]

Detonation Velocity

The speed at which a detonation wave propagates through the explosive is a key performance indicator. It is often measured in a cylindrical charge of a specific diameter and density. Electronic probes or high-speed photography are used to time the progression of the detonation front over a known distance.

Sensitivity to Mechanical Stimuli (Impact and Friction)

The sensitivity of an explosive to accidental initiation by mechanical means is a critical safety parameter.

-

Impact Sensitivity: This is often determined using a drop-weight apparatus. A standard weight is dropped from varying heights onto a sample of the explosive. The height at which a 50% probability of initiation occurs (H₅₀) is recorded.

-

Friction Sensitivity: This test evaluates the response of the material to frictional stimuli, often involving a sliding hammer or pendulum apparatus that applies a known force and friction to a sample. The lowest force or energy at which an explosion or reaction occurs is determined. TNA is known to be highly sensitive to both shock and friction.[9]

Logical Workflow for Explosive Characterization

The evaluation of a new energetic material follows a logical progression from synthesis to performance assessment, with safety considerations at each step. The following diagram illustrates a typical workflow.

References

- 1. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]

- 2. mori.bz.it [mori.bz.it]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetryl [cdc.gov]

- 4. Tetryl - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Explosives [dettx.com]

- 7. This compound | C6H3N5O8 | CID 19431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trinitrophenylmethylnitramine [microkat.gr]

- 9. Cas 3698-54-2,this compound | lookchem [lookchem.com]

- 10. usni.org [usni.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of m-nitroaniline is a classic example of electrophilic aromatic substitution on a substituted benzene ring, presenting a unique case of regioselectivity governed by the interplay of two deactivating groups. This technical guide delves into the core principles of this reaction, outlining the mechanistic pathways, predicting the isomer distribution, and providing a foundational experimental protocol. The directing effects of the amino and nitro functional groups, particularly under strong acidic conditions, are elucidated to provide a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The regiochemical outcome of such reactions is critically dependent on the nature of the substituents already present on the aromatic nucleus. In the case of m-nitroaniline, the presence of both an amino group and a nitro group dictates the position of further electrophilic attack. Understanding the underlying principles of this reaction is crucial for the rational design of synthetic routes and the prediction of product formation.

The Reaction Mechanism of m-Nitroaniline Nitration

The nitration of m-nitroaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring.

Generation of the Nitronium Ion

In a typical nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, the nitronium ion is formed through the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule.

Reaction Pathway for Nitronium Ion Formation

Methodological & Application

Application Notes and Protocols for 2,3,4,6-Tetranitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3,4,6-Tetranitroaniline (TNA) is a highly nitrated aromatic amine that primarily serves as a specialized intermediate in the synthesis of high-energy materials. While the core structure of aniline is a common motif in pharmaceutical compounds, the extensive nitration of TNA significantly alters its chemical properties, rendering it highly explosive and limiting its utility in broader organic synthesis, particularly in the context of drug development.

Based on available scientific literature and patents, the predominant application of this compound is as a key precursor in the synthesis of 7-amino-4,6-dinitrobenzofuroxan (ADNBF), a heat-resistant explosive.[1][2][3] Another documented use, though less detailed in the provided literature, is as an intermediate in the production of 1,3-diamino-2,4,6-trinitrobenzene, also an energetic material.[4]

It is critical to note that this compound is a powerful and sensitive high explosive that may detonate under prolonged exposure to heat, fire, or sudden shock.[5] Its handling requires extreme caution and specialized laboratory settings. The synthesis of TNA itself can be hazardous if not conducted under carefully controlled conditions, as rapid exothermic reactions can occur.[1][2]

Current Scope of Synthetic Utility:

-

Primary Application: Synthesis of 7-amino-4,6-dinitrobenzofuroxan (ADNBF).

-

Secondary Application: Intermediate for other energetic materials like 1,3-diamino-2,4,6-trinitrobenzene.

-

Drug Development and General Organic Synthesis: There is a notable absence of documented applications of this compound as an intermediate in the synthesis of pharmaceutical compounds or other complex organic molecules outside of the energetic materials field. Its inherent instability and high reactivity make it an unsuitable building block for drug discovery and development pathways.

The following protocols detail the synthesis of this compound and its subsequent conversion to 7-amino-4,6-dinitrobenzofuroxan, which represents its principal use as a synthetic intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (TNA) from m-Nitroaniline

This protocol is adapted from a parametric study aimed at optimizing the yield and safety of the synthesis.[1]

Materials:

-

m-Nitroaniline

-

Concentrated sulfuric acid (98%)

-

Nitric acid (90%)

-

Oleum (27-33%)

-

Ice

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer and a dropping funnel

-

Ice-water bath

-

Large beaker for quenching

-

Buchner funnel and filter paper

-

Drying oven

Procedure (Optimized for Safety and Yield):

-

In a round-bottom flask, dissolve 85 g (0.615 mole) of m-nitroaniline in 750 mL of concentrated sulfuric acid with efficient stirring.

-

Prepare the nitrating mixture by carefully combining 150 mL of 90% nitric acid (3.20 moles) with 250 mL of 27-33% oleum.

-

Cool the m-nitroaniline solution to 18-20°C using an ice-water bath.

-

Slowly add the nitrating mixture to the m-nitroaniline solution via a dropping funnel over 1-4 hours, maintaining the reaction temperature at 18-20°C.

-

After the addition is complete, allow the reaction mixture to stir at 28-30°C for 3-5 days. This "digestion" period is crucial for the rearrangement of the N-nitramine intermediate to the C-nitro product.

-

After the digestion period, pour the reaction mixture with vigorous stirring onto a large volume of crushed ice.

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with cold water until the washings are neutral.

-

Dry the product in an oven at a temperature not exceeding 60°C.

Safety Precautions:

-

The nitration of m-nitroaniline is a highly exothermic reaction. Strict temperature control is essential to prevent a runaway reaction.[1][2]

-

All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

-

The product, this compound, is a sensitive explosive and should be handled with extreme care.[5]

Protocol 2: Synthesis of 7-amino-4,6-dinitrobenzofuroxan (ADNBF) from this compound (TNA)

This protocol describes the conversion of TNA to ADNBF.[1]

Materials:

-

This compound (TNA)

-

Sodium azide (NaN₃)

-

Acetic acid

Equipment:

-

Round-bottom flask with a condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Suspend this compound in acetic acid in a round-bottom flask.

-

Add sodium azide to the suspension.

-

Heat the reaction mixture to 70-80°C. The reaction proceeds through the formation of 3-azido-2,4,6-trinitroaniline.

-

Maintain the temperature, allowing for the thermal degradation of the azido intermediate, which generates the furoxan ring with the loss of nitrogen gas.

-

Cool the reaction mixture and isolate the product, 7-amino-4,6-dinitrobenzofuroxan (ADNBF), by filtration.

-

Wash the product with water and dry appropriately.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Use with caution and avoid contact with metals.

-

The thermal degradation of the azido intermediate involves the evolution of nitrogen gas. Ensure the reaction is conducted in a well-ventilated area and that the apparatus is not sealed.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound under Various Conditions

| Reaction Scale (m-nitroaniline) | Nitrating Agent | Temperature (°C) | Digestion Period | Yield (%) | Melting Point (°C) | Reference |

| 85 g | 90% HNO₃ / 27-33% Oleum | 75 ± 5 | Not specified | ~30 | Not specified | [1] |

| Not specified | 90% HNO₃ / 27-33% Oleum | 20-25 | 3-5 days | 80-97 | 214-216.3 | [1] |

| 690 g | 90% HNO₃ / 30% Oleum | 55-110 | Not specified | High (not quantified) | Not specified | [4] |

Visualizations

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols for the Purity Assessment of 2,3,4,6-Tetranitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetranitroaniline (TNA) is a highly energetic material with potential applications in various fields. The purity of TNA is a critical parameter that dictates its performance, stability, and safety. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of TNA using a suite of analytical techniques. The methodologies described are based on established principles for the analysis of nitroaromatic compounds and have been adapted for the specific properties of this compound.

Analytical Methods Overview

A multi-faceted approach is recommended for the thorough purity assessment of this compound. This includes chromatographic, spectroscopic, thermal, and titrimetric methods to identify and quantify the main component as well as potential impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and separates TNA from related organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Offers orthogonal separation and identification of volatile and semi-volatile impurities.

-

Spectroscopic Methods (UV-Vis, FTIR, NMR): Used for qualitative identification, functional group analysis, and structural confirmation.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and thermal decomposition profile, which are indicative of purity.

-

Titrimetric Analysis: A classic chemical method to quantify the nitro functional groups and determine the assay value.

-

Elemental Analysis: Provides the empirical formula and confirms the elemental composition.

Data Presentation

Table 1: Summary of Analytical Methods for Purity Assessment of this compound

| Analytical Method | Parameter Measured | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Percentage Purity (Area %), Retention Time | Quantification of TNA and separation of synthesis-related impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities, Mass-to-charge ratio (m/z) of fragments | Identification of residual solvents and by-products from synthesis. |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Confirmation of the chromophoric system and quantitative estimation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Wavenumbers of characteristic functional group absorptions (e.g., -NO2, -NH2) | Confirmation of functional groups and identification of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (δ) and integration of protons (¹H NMR) and carbons (¹³C NMR) | Structural elucidation and detection of isomeric and other impurities. |

| Differential Scanning Calorimetry (DSC) | Melting Point (°C), Onset of Decomposition (°C), Enthalpy of Fusion (J/g) | Assessment of thermal purity and stability. |

| Titrimetric Analysis | Volume of titrant, Calculated Assay (%) | Absolute quantification of the nitro groups, providing a measure of purity. |

| Elemental Analysis | Percentage of Carbon, Hydrogen, and Nitrogen (%C, %H, %N) | Confirmation of the elemental composition and empirical formula. |

Table 2: Illustrative Quantitative Purity Data for a Batch of this compound

| Method | Result | Acceptance Criteria |

| HPLC Purity | 99.85% (Area) | ≥ 99.5% |

| GC-MS | No significant impurities detected | Conforms |

| Melting Point (DSC) | 220.5 °C | 219 - 222 °C |

| Assay by Titration | 99.92% | 99.5% - 100.5% |

| Elemental Analysis | C: 26.38%, H: 1.11%, N: 25.62% | C: 26.38±0.3%, H: 1.11±0.2%, N: 25.64±0.3% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to provide a quantitative measure of the purity of this compound and to separate it from potential impurities such as incompletely nitrated precursors or isomeric by-products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Procedure:

-

Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a standard solution of approximately 100 µg/mL.

-

Sample Preparation: Accurately weigh about 10 mg of the TNA sample to be tested and dissolve it in 100 mL of acetonitrile.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Identify the corresponding peak in the sample chromatogram. Calculate the area percentage of the TNA peak in the sample chromatogram to determine the purity.

Workflow Diagram:

Caption: Workflow for HPLC purity analysis of TNA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification of volatile and semi-volatile impurities that may be present in the TNA sample, such as residual solvents from the synthesis or degradation products.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Capillary column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Data acquisition and processing software with a mass spectral library.

Reagents:

-

Acetone (GC grade).

-

This compound sample.

GC-MS Conditions:

| Parameter | Value |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40 - 500 amu |

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of the TNA sample in 1 mL of acetone.

-

Analysis: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Analysis: Analyze the total ion chromatogram (TIC) for any peaks other than the solvent. Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Workflow Diagram:

Caption: Workflow for GC-MS impurity profiling of TNA.

Spectroscopic Analysis

3.1. UV-Vis Spectroscopy

This technique is used for the qualitative confirmation of the electronic structure of TNA.

Instrumentation:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a dilute solution of TNA in a suitable solvent (e.g., acetonitrile, ~10 µg/mL).

-

Record the UV-Vis spectrum from 200 to 500 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory.

Procedure:

-

Place a small amount of the solid TNA sample on the ATR crystal.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands for the nitro (-NO₂) and amino (-NH₂) groups.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to identify and quantify impurities.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-